2-Bromo-3-fluoroquinoline-4-carbaldehyde
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Overview
Description
2-Bromo-3-fluoroquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the second position, a fluorine atom at the third position, and an aldehyde group at the fourth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoroquinoline-4-carbaldehyde typically involves the bromination and fluorination of quinoline derivatives. One common method is the reaction of 3-fluoroquinolin-2(1H)-one with phosphorus tribromide (PBr3), which results in the formation of 2-bromo-3-fluoroquinoline . This intermediate can then be further functionalized to introduce the aldehyde group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or organometallic compounds can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the aldehyde group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: The oxidation of the aldehyde group results in the formation of 2-Bromo-3-fluoroquinoline-4-carboxylic acid.
Reduction Products: The reduction of the aldehyde group leads to the formation of 2-Bromo-3-fluoroquinoline-4-methanol.
Scientific Research Applications
2-Bromo-3-fluoroquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial and viral infections.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoroquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and an aldehyde group enhances its ability to form covalent bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-chloroquinoline-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2-Fluoro-3-bromoquinoline-4-carbaldehyde: Similar structure but with the positions of bromine and fluorine atoms swapped.
2-Bromo-3-fluoroquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-Bromo-3-fluoroquinoline-4-carbaldehyde is unique due to the specific combination of bromine, fluorine, and aldehyde functional groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
834884-25-2 |
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Molecular Formula |
C10H5BrFNO |
Molecular Weight |
254.05 g/mol |
IUPAC Name |
2-bromo-3-fluoroquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5BrFNO/c11-10-9(12)7(5-14)6-3-1-2-4-8(6)13-10/h1-5H |
InChI Key |
NPJRHSGRMHXMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Br)F)C=O |
Origin of Product |
United States |
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